molecular formula C24H29N3O10 B2614643 (E)-5-acetamido-2-(acetoxymethyl)-6-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate CAS No. 1105525-73-2

(E)-5-acetamido-2-(acetoxymethyl)-6-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B2614643
CAS No.: 1105525-73-2
M. Wt: 519.507
InChI Key: SHRSXHPTYPHVHS-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-acetamido-2-(acetoxymethyl)-6-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C24H29N3O10 and its molecular weight is 519.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis

The chemoselective synthesis of cyclic β-alkoxyvinyl α-ketoesters demonstrates the synthetic versatility of compounds similar to the one . Such methodologies allow for the creation of diverse products with moderate to good yields, which can be pivotal in developing pharmaceuticals and materials science applications. For instance, the synthesis of tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoesters showcases the potential of these compounds in generating structurally complex and functionally diverse molecules (Pretto et al., 2019).

Coordination Complexes and Antioxidant Activity

The creation of novel coordination complexes using pyrazole-acetamide derivatives underlines the compound's potential in coordination chemistry and its implications for antioxidant activity. These complexes' synthesis and characterization, followed by their evaluation as antioxidants, highlight their utility in medicinal chemistry and the development of therapeutics. The study on Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives emphasizes this application (Chkirate et al., 2019).

Influenza Virus Sialidase Inhibition

The synthesis and biological evaluation of compounds for inhibiting influenza virus sialidase indicate the importance of such molecules in antiviral research. The development of sialidase inhibitors related to zanamivir showcases the potential pharmaceutical applications of these compounds in treating and managing viral infections (Smith et al., 1999).

Synthetic Methodologies and Pharmaceutical Applications

Studies on the facile synthesis of functionalized compounds and their use in structure-activity relationship (SAR) studies in pharmaceutical and medicinal chemistry underscore the compound's relevance in drug discovery and development. The research on the catalyst-free approach to synthesize pyran fused 2-acetoxy-NH-aziridines from 2-amino-3-cyano-4-H-pyrans exemplifies this application, highlighting the operational simplicity and mild reaction conditions beneficial for pharmaceutical research (Mukherjee & Das, 2016).

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]oxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O10/c1-6-27-17-10-8-7-9-16(17)19(23(27)32)26-37-24-20(25-12(2)28)22(35-15(5)31)21(34-14(4)30)18(36-24)11-33-13(3)29/h7-10,18,20-22,24H,6,11H2,1-5H3,(H,25,28)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRSXHPTYPHVHS-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=NOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=N\OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.